N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely containing functional groups such as amides, ethers, and possibly a quinazolinone group . These functional groups can have various properties and reactivities, which would influence the overall behavior of the molecule.
Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its functional groups. For example, n-butylamine, which might be a part of your compound, can react with alcohols over alumina to form other amines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, n-butylamine, a possible component of your compound, is a colorless liquid with a fishy, ammonia-like odor .Aplicaciones Científicas De Investigación
Tumor Proliferation Imaging and Therapy
One of the significant applications of this compound is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) investigated a cellular proliferative marker, closely related in structure to the compound of interest, for its safety, dosimetry, and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. The results showed significant correlations between the uptake of the compound and Ki-67, a proliferative marker, suggesting its potential in evaluating the proliferative status of solid tumors with minimal adverse effects and safe dosage levels for clinical trials (Dehdashti et al., 2013).
Sigma-2 Receptor Probing
Another study focused on the synthesis and evaluation of benzamide analogs, closely related to the mentioned compound, as probes for sigma-2 receptors. The research by Xu et al. (2005) found that one of these analogs showed high affinity for sigma-2 receptors, indicating its utility in studying these receptors in vitro. This has implications for understanding various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).
Antitumor Activity and DNA Interaction
Compounds with similar structural features have been synthesized and evaluated for their in vitro antitumor activity and interaction with DNA. Sami et al. (1995) synthesized derivatives with amino and acylamino groups, showing a strong dependence of antitumor potency on substitution position, with certain derivatives displaying significantly higher potency than the parent compound. This highlights the potential of structurally related compounds in chemotherapy, offering insights into designing more effective antitumor agents (Sami et al., 1995).
Synthesis and Chemical Characterization
Research on the synthesis and chemical characterization of compounds with similar structures has provided valuable insights into their potential applications. For example, the study by Deady et al. (2001) on the synthesis and cytotoxicity of benzimidazo[2,1-a]isoquinolines suggests the importance of structural modifications in enhancing biological activity. Such studies contribute to the foundational knowledge necessary for the development of new therapeutic agents (Deady et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c1-7-8-13-30(4)26(34)20-11-9-19(10-12-20)16-32-27(35)21-14-23(37-5)24(38-6)15-22(21)31(28(32)36)17-25(33)29-18(2)3/h9-12,14-15,18H,7-8,13,16-17H2,1-6H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXICKZGXUHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.